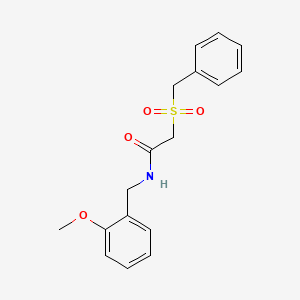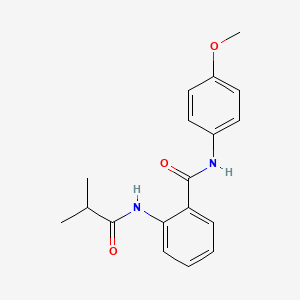
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)-N-(2-methoxybenzyl)acetamide, also known as BMS-191011, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl amides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the perception of pain and temperature, and its blockade by 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide for lab experiments is its selectivity for TRPV1. This allows for more precise and targeted studies of the role of TRPV1 in pain and inflammation. However, one limitation of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide is its relatively low potency compared to other TRPV1 antagonists. This can make it more difficult to achieve the desired effects in in vitro and in vivo experiments.
Future Directions
There are a number of future directions for the study of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is often difficult to treat with currently available medications. 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide has shown promise in preclinical studies as a potential treatment for neuropathic pain, and further studies are needed to determine its efficacy in humans.
Another area of interest is the development of more potent TRPV1 antagonists. While 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide is selective for TRPV1, its relatively low potency compared to other TRPV1 antagonists can make it more difficult to achieve the desired effects in experiments. The development of more potent TRPV1 antagonists could lead to more effective treatments for pain and inflammation.
In conclusion, 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of TRPV1 makes it a promising candidate for the treatment of pain and inflammation, particularly in neuropathic pain. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with benzylsulfonyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound. The reaction scheme is shown below:
Scientific Research Applications
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
2-benzylsulfonyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-16-10-6-5-9-15(16)11-18-17(19)13-23(20,21)12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSIXBQPNTQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)


![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)

![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)